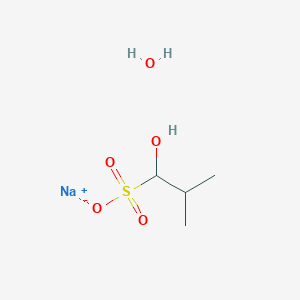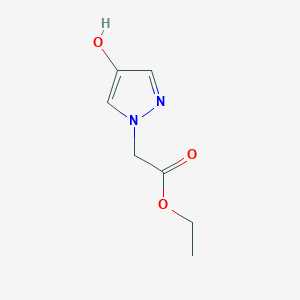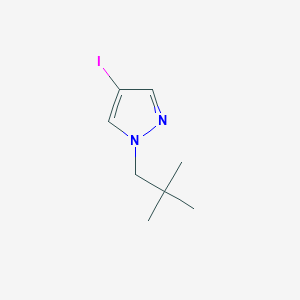
N2-Isobutyryl-2'-O-methyl-guanosine
Overview
Description
N2-Isobutyryl-2’-O-methyl-guanosine (IBG) is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic and industrial applications . It is a derivative of guanosine, a nucleoside that is a building block of RNA and DNA .
Synthesis Analysis
The synthesis of N2-Isobutyryl-2’-O-methyl-guanosine involves the alkylation of O6-trimethylsilylethyl-3’,5’-di-tert-butylsilanediyl guanosine . It is also made using an oxime opening of the 5’ position and a methylation at the 2’ position .Molecular Structure Analysis
The molecular formula of N2-Isobutyryl-2’-O-methyl-guanosine is C15H21N5O6 . It contains total 49 bond(s); 28 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 guanidine derivative(s), 1 secondary amine(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
While specific chemical reactions involving N2-Isobutyryl-2’-O-methyl-guanosine are not detailed in the search results, it is known that it can be used as an activator for DNA synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of N2-Isobutyryl-2’-O-methyl-guanosine include a molecular weight of 367.36 g/mol and a predicted density of 1.68±0.1 g/cm3 . It is a white to off-white powder .Scientific Research Applications
Antiviral Research
This compound is used in the study of viral infections, particularly those caused by the herpes simplex virus. It exhibits potent antiviral activity by inhibiting viral replication and dissemination .
Cancer Research
Acting as an antineoplastic compound, it shows potent activity against specific tumor cells. Its mechanism involves inhibiting cell growth and inducing apoptosis .
Hepatitis B Virus (HBV) Study
It has shown immense potential in studying various viral infections, including HBV, due to its remarkable anti-viral attributes .
Mechanism of Action
Target of Action
N2-Isobutyryl-2’-O-methyl-guanosine, also known as N2-IBU-2’-OME-RG, is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells respectively .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis leads to the death of these cells, further reducing the number of cancer cells .
Biochemical Pathways
The biochemical pathways affected by N2-Isobutyryl-2’-O-methyl-guanosine are those involved in DNA synthesis and apoptosis . The compound’s inhibition of DNA synthesis disrupts the cell cycle, preventing the cancer cells from dividing and growing . The induction of apoptosis triggers a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Result of Action
The result of the action of N2-Isobutyryl-2’-O-methyl-guanosine is the reduction in the number of cancer cells due to inhibited growth and induced cell death . This leads to a decrease in the size of tumors formed by these cells .
Safety and Hazards
While specific safety and hazard information for N2-Isobutyryl-2’-O-methyl-guanosine is not detailed in the search results, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
N2-Isobutyryl-2’-O-methyl-guanosine has potential therapeutic and industrial applications. It has been studied for its role in drug development, with promising results in preclinical studies. It has also been studied in clinical trials for its potential therapeutic effects in various diseases, including viral infections and cancer . It has potential applications in environmental research and industrial research .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULCYXEYODQOG-AKAIJSEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Isobutyryl-2'-O-methyl-guanosine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)





![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
